![molecular formula C13H13N3S B13189406 5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13189406.png)
5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that belongs to the triazoloquinoline family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoline-1-amine with triazole-2-thiol in the presence of anhydrous potassium carbonate in dimethylformamide (DMF). The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole or quinoline rings.
Substitution: The methyl groups and the thiol group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified triazole or quinoline derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as an antimicrobial or antiviral agent due to its unique structure.
Industry: Possible applications in the development of new materials or as a precursor for other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of 5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with biological molecules. It has been shown to intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death . Additionally, it can inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy . The compound’s ability to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins further contributes to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thione: Similar structure but with a thione group instead of a thiol group.
[1,2,4]Triazolo[4,3-a]quinoxaline:
1,2,4-Triazolo[4,3-c]quinazolines: Compounds with a similar triazole ring but fused to a quinazoline moiety.
Uniqueness
5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is unique due to the specific positioning of its methyl groups and the presence of a thiol group. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C13H13N3S |
|---|---|
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
5,8,9-trimethyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione |
InChI |
InChI=1S/C13H13N3S/c1-7-4-5-10-8(2)6-11-14-15-13(17)16(11)12(10)9(7)3/h4-6H,1-3H3,(H,15,17) |
InChI-Schlüssel |
WZILMNVYUVSMLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=CC3=NNC(=S)N32)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13189329.png)
![[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13189335.png)
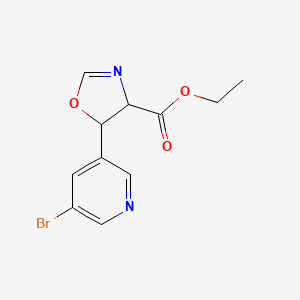
![[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13189348.png)
![Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13189361.png)
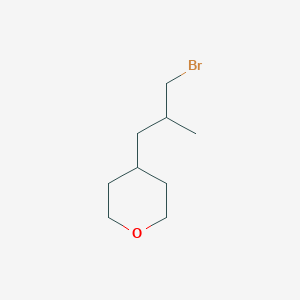
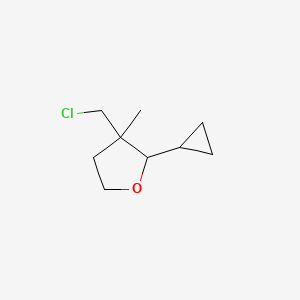
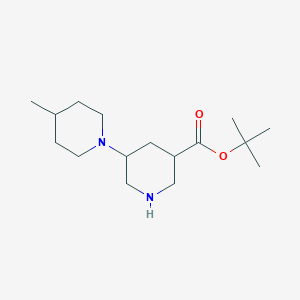
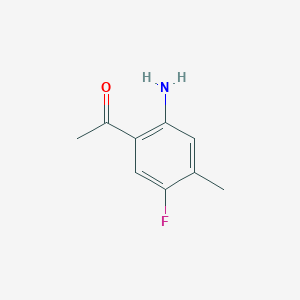


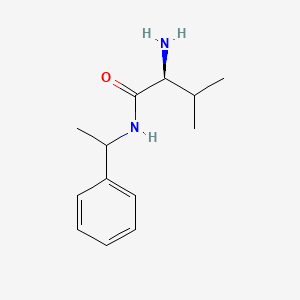
![4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13189399.png)

